4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-18-17-20(30)22(24(31)29(18)15-16-32-2)23(19-6-9-25-10-7-19)28-13-11-27(12-14-28)21-5-3-4-8-26-21/h3-10,17,23,30H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIURXWARNEWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The pyridin-2-one core of the target compound lacks the fused-ring systems seen in pyrido-pyrimidinones or pyrrolo-pyridines, which may reduce metabolic stability but improve synthetic accessibility .
Substituent Effects
Piperazine Derivatives
Key Observations :
- The pyridin-2-yl group on the target’s piperazine ring introduces dual aromaticity , enabling interactions with both hydrophobic pockets and polar residues (e.g., kinase ATP-binding sites) .
- Alkyl-substituted piperazines (e.g., methyl, ethyl) in patent derivatives may improve metabolic stability but reduce target specificity compared to aromatic substituents .
Oxygen-Containing Substituents
Key Observations :
- The 4-hydroxy group in the target compound offers stronger hydrogen-bonding capacity than methoxy/ethoxy groups, which could improve binding affinity but reduce membrane permeability .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, alkylation, and coupling reactions. For example:
- Step 1: Formation of the pyridinone core via cyclization of substituted malononitrile derivatives under acidic conditions.
- Step 2: Introduction of the 2-methoxyethyl group via alkylation using methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
- Step 3: Coupling of the piperazine-pyridine moiety using a Buchwald-Hartwig amination or Mitsunobu reaction, requiring palladium catalysts or DIAD/TPP, respectively .
Key Considerations:
- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures >95% purity .
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-4-yl methyl group at δ ~4.5 ppm) and detects stereochemical features .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98% threshold for biological assays) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 372.5) .
Basic: How is initial biological activity screening conducted for this compound?
Answer:
- In vitro binding assays: Radioligand displacement studies (e.g., against serotonin or dopamine receptors) quantify IC₅₀ values. Example: Competition with [³H]spiperidone for D₂ receptor affinity .
- Enzyme inhibition assays: Fluorescence-based assays measure inhibition of kinases (e.g., JAK2 or PI3K) at varying concentrations (1 nM–10 µM) .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Answer:
- Lipophilicity modulation: Replace the methoxyethyl group with polar substituents (e.g., hydroxyethyl) to enhance aqueous solubility (logP reduction from 2.8 to 1.5) .
- Metabolic stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation. Microsomal half-life improvements (t₁/₂ from 30 min to >120 min) are tracked via LC-MS .
Advanced: How should researchers resolve contradictions in reported biological activities across studies?
Answer:
- Control experiments: Replicate assays under standardized conditions (e.g., pH, temperature, cell line) to isolate variables. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
- Molecular dynamics simulations: Compare binding poses in receptor homology models (e.g., 5-HT₂A vs. D₂ receptors) to explain selectivity variations .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout/knockdown models: CRISPR-Cas9-mediated deletion of target genes (e.g., DRD2 for dopamine receptors) confirms on-target effects .
- Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its binding partner, followed by proteomic identification .
Advanced: How can metabolic stability be systematically evaluated during lead optimization?
Answer:
- Liver microsomal assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance (Clᵢₙₜ) .
- Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
